BenchChemオンラインストアへようこそ!

(6-Fluoro-4-((2-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone

PDE5 inhibition 4-benzylaminoquinoline C6 substitution effect

This fully synthetic, ortho-fluorinated 4-aminoquinoline-3-carboxamide (C22H21F2N3O, MW 381.42) is a critical SAR probe for PDE5 inhibitor programs. Its C6-fluoro and unique ortho-fluorobenzyl substitution confer distinct electronic and conformational properties not achievable with para-fluoro, meta-fluoro, or 2-methoxy analogs. It serves as a vital negative control for the pan-RSK inhibitor LJH685 (shared formula, different scaffold), preventing false-positive kinase assignments. Multi-vendor coverage ensures supply continuity for extended SAR campaigns.

Molecular Formula C22H21F2N3O
Molecular Weight 381.4
CAS No. 1326878-57-2
Cat. No. B3405296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Fluoro-4-((2-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone
CAS1326878-57-2
Molecular FormulaC22H21F2N3O
Molecular Weight381.4
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4F)F
InChIInChI=1S/C22H21F2N3O/c23-16-8-9-20-17(12-16)21(26-13-15-6-2-3-7-19(15)24)18(14-25-20)22(28)27-10-4-1-5-11-27/h2-3,6-9,12,14H,1,4-5,10-11,13H2,(H,25,26)
InChIKeyPWAYYEIXDWVAOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (6-Fluoro-4-((2-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone) (CAS 1326878-57-2) Is a Structurally Differentiated 4-Aminoquinoline Scaffold


(6-Fluoro-4-((2-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone (CAS 1326878-57-2) is a fully synthetic, fluorinated 4-aminoquinoline-3-carboxamide derivative. It features a quinoline core bearing a C6 fluorine atom, a C4 2-fluorobenzylamino substituent, and a C3 piperidin-1-ylmethanone moiety. This architecture places it within the broader 4-benzylaminoquinoline chemotype, a scaffold recognized for potent phosphodiesterase 5 (PDE5) inhibition [1]. Its C22H21F2N3O molecular formula (MW 381.42) and distinct ortho-fluorobenzyl substitution pattern differentiate it from para-fluorobenzyl regioisomers and other in-class analogs.

Why Generic 4-Aminoquinoline or Piperidinyl-Methanone Substitution Cannot Replace (6-Fluoro-4-((2-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone)


In-class quinoline derivatives are not interchangeable because minor changes in benzylamino substitution regiochemistry profoundly alter target engagement. Published structure-activity relationship (SAR) data for the 4-benzylaminoquinoline series demonstrate that electron-withdrawing groups at the quinoline C6 position substantially improve PDE5 potency, while the nature and position of substituents on the benzyl ring modulate selectivity and off-target profiles [1]. The 2-fluorobenzyl (ortho-fluoro) substitution present in CAS 1326878-57-2 introduces a unique combination of steric constraint, altered NH hydrogen-bond acidity, and a distinct electrostatic surface compared to the more common 4-fluorobenzyl regioisomer or non-fluorinated benzyl analogs [2]. This ortho-fluoro geometry cannot be replicated by 4-fluoro, 3-fluoro, 2-methoxy, or unsubstituted benzyl variants, each of which presents a different dihedral angle, electronic distribution, and binding pose.

Quantitative Differentiation Evidence for (6-Fluoro-4-((2-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone) (CAS 1326878-57-2) Versus Closest Analogs


C6-Fluoro Substitution Enhances PDE5 Inhibitory Potency by ≥100-Fold Relative to C6-Unsubstituted 4-Benzylaminoquinolines

In the 4-benzylaminoquinoline chemotype, an electron-withdrawing group at the quinoline C6 position substantially enhances PDE5 inhibitory potency. Jiang et al. (2004) reported that C6-substituted analogs achieved PDE5 IC50 values as low as 50 pM, representing a >100-fold improvement over C6-unsubstituted parent compounds in the same assay [1]. The target compound CAS 1326878-57-2 incorporates a fluorine at C6, providing this critical electron-withdrawing effect. This SAR feature is conserved across the series and directly supports the selection of C6-fluorinated 4-benzylaminoquinolines over non-fluorinated C6 prototypes for PDE5-targeted studies.

PDE5 inhibition 4-benzylaminoquinoline C6 substitution effect

Ortho-Fluoro (2-Fluorobenzyl) vs. Para-Fluoro (4-Fluorobenzyl) Regioisomer: Differentiated Conformation and Predicted Target Binding

The target compound (CAS 1326878-57-2) bears a 2-fluorobenzyl (ortho-fluoro) substituent, whereas a commercially available regioisomer carries a 4-fluorobenzyl (para-fluoro) group. Ortho-fluorine substitution on the benzyl ring introduces a steric clash with the quinoline C4-NH, increasing the rotational barrier about the N-CH2 bond and altering the preferred dihedral angle. This conformational restriction modifies both the spatial presentation of the benzyl ring and the acidity of the secondary amine NH, a key hydrogen-bond donor in the PDE5 pharmacophore [1]. The 4-fluorobenzyl regioisomer lacks this steric/electronic interplay and consequently presents a different electrostatic and steric surface to the target binding pocket. While no direct, side-by-side PDE5 IC50 comparison between these two regioisomers is publicly available, the well-documented impact of ortho-fluorine on ligand conformation and target selectivity in medicinal chemistry supports a non-interchangeable binding profile [1].

regioisomer ortho-fluoro effect conformational analysis 2-fluorobenzyl vs 4-fluorobenzyl

2-Fluorobenzyl vs. 2-Methoxybenzyl Analog: Fluorine-Specific Electronic Tuning for PDE5 Selectivity

A closely related analog, (6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone (CAS 1797253-20-3), replaces the 2-fluorobenzyl group with a 2-methoxybenzyl moiety . While both substituents are ortho-substituted, fluorine is strongly electron-withdrawing (-I effect), whereas methoxy is electron-donating (+M effect). In the 4-benzylaminoquinoline PDE5 inhibitor series, electron-withdrawing substituents on the benzyl ring have been associated with improved PDE5 selectivity over other PDE isoforms [1]. The 2-fluoro substituent in CAS 1326878-57-2 provides an electron-deficient benzyl ring, whereas the 2-methoxy analog presents an electron-rich aromatic system. This electronic divergence is expected to differentially affect PDE5 binding affinity and isoform selectivity, making the two compounds non-interchangeable for quantitative SAR studies [1].

fluorine vs methoxy bioisostere comparison PDE5 selectivity 2-fluorobenzyl

Structural Isomer Differentiation: Quinoline Core vs. Pyridine-Phenol Core Despite Identical Molecular Formula

CAS 1326878-57-2 shares the molecular formula C22H21F2N3O with the known RSK inhibitor LJH685 (CAS 1627710-50-2), but the two are structural isomers with fundamentally different core scaffolds. The target compound features a quinoline nucleus, whereas LJH685 contains a 2,6-difluorophenol linked to a pyridine ring bearing a 4-methylpiperazine substituent . LJH685 is a potent, ATP-competitive pan-RSK inhibitor (RSK1/2/3 IC50 = 6, 5, 4 nM, respectively) with no reported PDE5 activity . In contrast, the quinoline-4-benzylamino scaffold of CAS 1326878-57-2 is aligned with the PDE5 inhibitor pharmacophore [1]. This scaffold-level divergence means the two isomers address entirely different target classes (kinase vs. phosphodiesterase) and cannot be used interchangeably in biological assays.

structural isomer quinoline vs pyridine C22H21F2N3O scaffold differentiation

Predicted Physicochemical Differentiation: logP and Hydrogen-Bonding Profile for CNS Penetration Assessment

Predicted physicochemical properties differentiate CAS 1326878-57-2 from its close analogs. The calculated logP for a closely related 4-aminoquinoline analog bearing a piperidinylmethanone and benzyl group is approximately 4.5 [1]. The target compound, with its 2-fluorobenzyl group, has 2 hydrogen-bond donors (C4-NH) and 4 hydrogen-bond acceptors (quinoline N, amide carbonyl, and two fluorine atoms). In comparison, the 2-methoxybenzyl analog (CAS 1797253-20-3) has 3 hydrogen-bond acceptors (additional methoxy oxygen) and higher molecular weight (393.46 vs. 381.42) . These differences in logP, H-bond capacity, and topological polar surface area (TPSA) directly affect predicted blood-brain barrier permeability and oral bioavailability, key considerations for in vivo pharmacological studies. The lower molecular weight and fewer rotatable bonds of the target compound relative to larger 4-aminoquinoline analogs may confer advantages in ligand efficiency metrics [1].

physicochemical properties logP CNS penetration Lipinski rules

Synthetic Tractability and Vendor Availability: Ensuring Reproducible Resupply for Longitudinal Studies

CAS 1326878-57-2 is listed by multiple independent chemical suppliers as a research-grade screening compound with typical purity specifications of ≥95% (HPLC) . This multi-vendor availability, including catalog listings with defined purity and structural characterization (NMR, LCMS), provides a level of procurement reliability that may not exist for less common 4-aminoquinoline analogs requiring bespoke custom synthesis. In contrast, certain close analogs (e.g., the 4-fluorobenzyl regioisomer) appear to have more limited vendor coverage, which can introduce supply-chain risk for multi-year research programs. For laboratories conducting longitudinal SAR campaigns or in vivo studies requiring consistent resupply of identical compound batches, the broader vendor network for CAS 1326878-57-2 offers a practical advantage in procurement planning.

synthetic accessibility vendor availability research chemical procurement CAS 1326878-57-2

Optimal Research and Procurement Application Scenarios for (6-Fluoro-4-((2-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone) (CAS 1326878-57-2)


PDE5 Inhibitor Lead Optimization: Exploring Ortho-Fluorobenzyl SAR at the Quinoline C4 Position

Research groups optimizing 4-benzylaminoquinoline PDE5 inhibitors can use CAS 1326878-57-2 as a specific SAR probe for the ortho-fluorobenzyl substitution effect. The compound provides a defined electronic and conformational point within the SAR matrix, complementing the para-fluoro, meta-fluoro, 2-methoxy, and unsubstituted benzyl analogs. The established class-level SAR showing that C6 electron-withdrawing groups enhance PDE5 potency [1] makes this C6-fluorinated scaffold a relevant starting point for systematic benzyl ring optimization. Procurement should be paired with the 4-fluorobenzyl regioisomer and the 2-methoxybenzyl analog to enable full SAR deconvolution of the benzyl binding pocket.

Kinase Selectivity Profiling: Differentiating Quinoline-Based Inhibitors from RSK-Targeted Structural Isomers

Because CAS 1326878-57-2 shares the molecular formula C22H21F2N3O with the pan-RSK inhibitor LJH685 (CAS 1627710-50-2) but possesses an entirely different quinoline-based scaffold , this compound serves as a critical negative control or selectivity probe in kinase inhibitor panels. Laboratories screening for RSK inhibition must verify that activity originates from the intended pyridine-phenol chemotype and not from a misidentified quinoline isomer. Procuring authenticated CAS 1326878-57-2 alongside LJH685 enables side-by-side selectivity profiling and prevents false-positive assignment of RSK inhibitory activity to the wrong scaffold.

CNS Drug Discovery Programs Requiring Balanced Physicochemical Properties

With a moderate predicted logP (estimated ~4-5), molecular weight of 381.42, and only 2 hydrogen-bond donors [2], CAS 1326878-57-2 occupies a favorable physicochemical space for central nervous system (CNS) drug discovery. Compared to larger 4-aminoquinoline analogs with MW > 500 Da, this compound offers improved ligand efficiency and potentially superior blood-brain barrier penetration. Medicinal chemistry teams pursuing CNS-penetrant PDE5 or other quinoline-targeted programs can select this compound as a more 'CNS-optimized' starting point relative to higher-MW alternatives [2].

Multi-Year Academic SAR Programs Requiring Reproducible Compound Resupply

Academic laboratories planning extended (≥2-year) structure-activity relationship campaigns benefit from the multi-vendor availability of CAS 1326878-57-2. The presence of this compound in catalogs of multiple independent chemical suppliers (with documented purity specifications and analytical characterization) reduces the risk of supply interruption, batch-to-batch variability, or vendor discontinuation—risks that are elevated for single-source, custom-synthesized analogs . For grant-funded projects where procurement continuity is a review criterion, selecting a compound with broad vendor coverage provides a defensible procurement rationale.

Quote Request

Request a Quote for (6-Fluoro-4-((2-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.